molecular formula C10H10O2 B13335513 3-Allylphenyl formate

3-Allylphenyl formate

Cat. No.: B13335513
M. Wt: 162.18 g/mol
InChI Key: DKAPEFXAUZYGJH-UHFFFAOYSA-N
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Description

3-Allylphenyl formate is an organic compound with the molecular formula C10H10O2 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an allyl group, and the hydrogen atom in the carboxyl group is replaced by a formate group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Allylphenyl formate can be synthesized through the reaction of allyl alcohol with phenol in the presence of a catalyst. One common method involves the use of zeolites and hydroquinone as catalysts. The reaction is typically carried out at elevated temperatures, around 250-300°C . The reaction proceeds as follows:

C6H5OH+CH2=CHCH2OHC6H4(CH2=CHCH2)OCHO\text{C}_6\text{H}_5\text{OH} + \text{CH}_2=\text{CHCH}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2=\text{CHCH}_2)\text{OCHO} C6​H5​OH+CH2​=CHCH2​OH→C6​H4​(CH2​=CHCH2​)OCHO

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as zeolites and hydroquinone remains common, but the process is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Allylphenyl formate undergoes several types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The formate group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-Allylphenyl formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allylphenyl formate involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the formate group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

    Allyl phenyl ether: Similar structure but lacks the formate group.

    Phenyl formate: Similar structure but lacks the allyl group.

    Allyl phenol: Similar structure but lacks the formate group.

Uniqueness

3-Allylphenyl formate is unique due to the presence of both the allyl and formate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(3-prop-2-enylphenyl) formate

InChI

InChI=1S/C10H10O2/c1-2-4-9-5-3-6-10(7-9)12-8-11/h2-3,5-8H,1,4H2

InChI Key

DKAPEFXAUZYGJH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=CC=C1)OC=O

Origin of Product

United States

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